molecular formula C9H9BrN2S B15055230 (R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine

(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine

Cat. No.: B15055230
M. Wt: 257.15 g/mol
InChI Key: WCAVKVOSSKLRQM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine: is a chiral compound featuring a brominated benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine typically involves the bromination of benzo[d]thiazole followed by the introduction of an ethanamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using reductive amination techniques with reagents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the brominated benzo[d]thiazole to its corresponding benzo[d]thiazoline derivative.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Benzo[d]thiazoline derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurological receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its brominated aromatic structure.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to these targets through halogen bonding or π-π interactions. The ethanamine group can further enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    Benzo[d]thiazole: A parent compound with a similar core structure but lacking the bromine and ethanamine groups.

    6-Bromobenzo[d]thiazole: Similar to the target compound but without the ethanamine group.

    1-(Benzo[d]thiazol-2-YL)ethanamine: Similar but without the bromine atom.

Uniqueness: ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is unique due to the combination of the brominated benzo[d]thiazole and the chiral ethanamine moiety. This combination may confer specific biological activities and binding properties that are not present in the similar compounds listed above.

This detailed article provides a comprehensive overview of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

(1R)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

WCAVKVOSSKLRQM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)Br)N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)Br)N

Origin of Product

United States

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